Significant Red-Shift in Absorption and Fluorescence Emission Enables Spectral Discrimination
The replacement of the CH group at position 7 of the indole ring with a nitrogen atom in 7-Azatryptophan (7-AW) results in a pronounced red-shift of both its absorption and fluorescence emission maxima relative to L-tryptophan (Trp). This spectral shift allows 7-AW to be selectively excited and detected even in the presence of a large excess of native Trp residues, which is critical for studying proteins or peptides where Trp is abundant [1].
| Evidence Dimension | Spectral shift (absorption and emission maxima) |
|---|---|
| Target Compound Data | Absorption λmax = 290 nm; Emission λmax = 396 nm (in aqueous buffer) |
| Comparator Or Baseline | L-Tryptophan (Trp): Absorption λmax = 280 nm; Emission λmax = 350 nm |
| Quantified Difference | Absorption red-shift: +10 nm; Emission red-shift: +46 nm |
| Conditions | Phosphate buffer, pH 7.4, 25°C |
Why This Matters
This spectral separation (especially the 46 nm emission shift) permits unambiguous detection of 7-AW in complex biological samples where Trp fluorescence would otherwise overwhelm the signal, enabling precise quantitative measurements in protein interaction studies.
- [1] De Filippis, V., De Boni, S., De Dea, E., Dalzoppo, D., Grandi, C., & Fontana, A. (2004). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1-47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science, 13(6), 1489-1502. View Source
